molecular formula C18H19FN2O3S B2700520 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 955748-61-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B2700520
CAS No.: 955748-61-5
M. Wt: 362.42
InChI Key: GQYMBGYOCKAUDU-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, an acetyl group, a fluorine atom, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acetyl group to an alcohol.

    Substitution: The fluorine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-9-17(5-6-18(12)19)25(23,24)20-16-4-3-14-7-8-21(13(2)22)11-15(14)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYMBGYOCKAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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